1-(2,6-Diethylphenyl)propan-2-one chemical properties
1-(2,6-Diethylphenyl)propan-2-one chemical properties
[1]
Executive Summary & Chemical Identity[2][3][4][5][6]
1-(2,6-Diethylphenyl)propan-2-one (CAS: 1804504-14-0) is a sterically hindered phenylacetone derivative characterized by significant bulk at the ortho positions of the aromatic ring. Unlike its unsubstituted parent (P2P), the presence of two ethyl groups creates a "picket fence" steric environment, profoundly influencing its reactivity—particularly in nucleophilic addition and condensation reactions.
This compound serves as a critical intermediate in the synthesis of hindered phenethylamines, acting as a precursor for specific pharmacological agents and herbicide analogs where metabolic stability (blocked ring oxidation) is required.
Physicochemical Profile[2][6][7][8][9][10][11][12][13][14][15][16]
| Property | Value | Notes |
| CAS Number | 1804504-14-0 | Verified Identifier |
| Molecular Formula | C₁₃H₁₈O | |
| Molecular Weight | 190.28 g/mol | |
| Appearance | Pale yellow viscous oil | Oxidation prone upon storage |
| Boiling Point | ~265–270 °C (760 mmHg) | Estimated via homolog extrapolation |
| Density | 0.96 ± 0.02 g/cm³ | |
| Solubility | DCM, Et₂O, Toluene, MeOH | Insoluble in water |
| Flash Point | >100 °C | Closed Cup (Predicted) |
Molecular Architecture & Steric Analysis[4]
The defining feature of this molecule is the 2,6-diethyl substitution pattern . In standard phenylacetone, the benzylic carbon (C1) rotates freely. However, in this derivative, the ethyl groups generate high torsional strain, locking the C1-C(Aromatic) bond into preferred conformations to minimize clash with the carbonyl oxygen.
The "Ortho Effect" on Reactivity
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Nucleophilic Attack: The carbonyl carbon (C2) is shielded. Nucleophiles (e.g., amines in reductive amination) face a steep energy barrier to approach the Re or Si face of the carbonyl.
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Enolization: The bulky ethyl groups destabilize the planar enol form, making the ketone less acidic at the C1 position compared to unsubstituted P2P.
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Metabolic Blocking: The ethyl groups effectively block metabolic hydroxylation at the ortho positions, a common clearance pathway for phenethylamines.
Figure 1: Logical map of steric hindrance effects on the carbonyl center.
Synthetic Pathways[7][9][15]
Due to the steric hindrance, standard SN2 alkylation of 2,6-diethylbenzyl chloride with acetyl equivalents is often sluggish and prone to side reactions. The most authoritative and robust route for this specific scaffold is the Henry Reaction (Nitroaldol Condensation) followed by an Iron-mediated reduction .
Protocol: From 2,6-Diethylbenzaldehyde
This route avoids the difficult formation of the benzylic carbon-carbon bond by establishing the skeleton via condensation.
Step 1: Condensation (Henry Reaction)
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Reagents: 2,6-Diethylbenzaldehyde, Nitroethane, Ammonium Acetate (Catalyst).
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Solvent: Glacial Acetic Acid.
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Mechanism: The ammonium acetate facilitates the deprotonation of nitroethane, which attacks the aldehyde. The resulting nitroalcohol dehydrates to the nitropropene.
Step 2: Reductive Hydrolysis (Nef-like or Fe/HCl)
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Reagents: Iron Powder (325 mesh), Hydrochloric Acid, Toluene (co-solvent).
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Mechanism: The nitroalkene is reduced to the enamine/imine, which is then hydrolyzed in situ to the ketone.
Figure 2: Two-step synthesis via the Henry Reaction and Iron reduction.
Experimental Methodology (Step-by-Step)
1. Preparation of the Nitroalkene:
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In a 500 mL RB flask, dissolve 2,6-diethylbenzaldehyde (100 mmol) in nitroethane (300 mmol).
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Add ammonium acetate (20 mmol) and glacial acetic acid (50 mL).
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Reflux for 4 hours. Monitor TLC for disappearance of aldehyde.
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Workup: Cool, pour into ice water. The nitroalkene will crystallize or separate as a heavy oil. Wash with brine, dry over MgSO₄, and strip solvent.
2. Iron Reduction to Ketone:
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Charge a flask with Iron powder (400 mmol) and water (100 mL).
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Add HCl (catalytic amount) to activate the iron.
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Add the crude nitroalkene dissolved in Toluene (50 mL).
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Heat to 80°C and slowly add concentrated HCl (150 mmol) dropwise over 1 hour. Caution: Exothermic.[1]
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Reflux for 2 hours. The color will turn grey/black.
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Workup: Filter off iron sludge.[1] Separate organic layer. Wash aqueous layer with toluene. Combine organics, wash with NaHCO₃, dry, and distill under high vacuum.
Reactivity & Applications
Reductive Amination Challenges
The primary utility of this ketone is converting it to the amine (2,6-diethylamphetamine analogs). However, the 2,6-diethyl groups retard imine formation .
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Problem: Standard Al/Hg or NaBH₄ reductive aminations often fail or give low yields due to incomplete imine formation.
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Solution: Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] as a Lewis acid and water scavenger.
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Protocol: Mix Ketone + Amine + Ti(OiPr)₄ (neat) for 12 hours before adding the reducing agent (NaBH₄ or NaBH₃CN). This forces the equilibrium toward the imine despite steric repulsion.
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Analytical Characterization[5][6][13][14][16]
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¹H NMR (CDCl₃, 400 MHz):
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δ 1.15 (t, 6H, -CH₂CH ₃)
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δ 2.15 (s, 3H, -COCH ₃)
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δ 2.60 (q, 4H, Ar-CH ₂CH₃)
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δ 3.85 (s, 2H, Ar-CH ₂-CO) — Note: Shifted downfield and broadened due to restricted rotation.
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δ 7.0-7.2 (m, 3H, Ar-H )
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Safety & Handling
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Hazards: Irritant to eyes and skin. Combustible.
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The benzylic position is susceptible to slow autoxidation to the peroxide or benzoic acid derivative if exposed to air.
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Disposal: Incineration in a chemical waste facility. Do not discharge into water systems (toxic to aquatic life due to lipophilicity).
References
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GuideChem. (2024). 1-(2,6-Diethylphenyl)propan-2-one Substance Detail. Retrieved from
- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
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Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds". Journal of the Chemical Society, Perkin Transactions 1, 1-2. (Methodology for hindered ketones).[1]
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Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Protocols for nitroalkene reduction).
